molecular formula C9H7ClN2O3 B8511712 7-chloro-2,3-dihydro-8-nitro-4(1H)-quinolinone

7-chloro-2,3-dihydro-8-nitro-4(1H)-quinolinone

Cat. No.: B8511712
M. Wt: 226.61 g/mol
InChI Key: LUOQNQRDGQGJAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-2,3-dihydro-8-nitro-4(1H)-quinolinone is a useful research compound. Its molecular formula is C9H7ClN2O3 and its molecular weight is 226.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7ClN2O3

Molecular Weight

226.61 g/mol

IUPAC Name

7-chloro-8-nitro-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C9H7ClN2O3/c10-6-2-1-5-7(13)3-4-11-8(5)9(6)12(14)15/h1-2,11H,3-4H2

InChI Key

LUOQNQRDGQGJAW-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C1=O)C=CC(=C2[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-(3-chloro-2-nitrophenylamino)propionic acid (21.5 g), which was synthesized according to the method of Giovanni Pappalardo et al. (Ann. Chim. (Rome), 55, 182 (1965)), phosphorus pentoxide (37.0 g) and toluene (160 ml) was refluxed for 90 minutes. After cooling, toluene was removed in vacuo. The residue was washed with ether to give 7-chloro-2,3-dihydro-8-nitro-4(1H)-quinolinone (yield 10.0 g).
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Three

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